Technical Deep Dive: 6-Bromoquinoline-4-carbonitrile (CAS 1542874-14-5)
Technical Deep Dive: 6-Bromoquinoline-4-carbonitrile (CAS 1542874-14-5)
The Orthogonal Scaffold for Kinase Inhibitor Discovery
Executive Summary: The "Dual-Handle" Advantage
In the landscape of medicinal chemistry, 6-Bromoquinoline-4-carbonitrile represents a high-value "bifunctional" scaffold. Unlike mono-substituted quinolines, this molecule offers two chemically distinct handles with orthogonal reactivity:
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The C4-Nitrile (Electrophilic/Reducible): Positioned at the "hinge-binding" region of many kinase inhibitors, the nitrile group serves as a versatile precursor for amides, amines, or heterocycles (e.g., tetrazoles, oxadiazoles).
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The C6-Bromine (Nucleophilic Susceptibility): A classic handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the molecule into the "solvent-front" or hydrophobic pocket of protein targets.
This guide details the physicochemical profile, validated synthesis routes, and strategic application of CAS 1542874-14-5 in drug development, specifically within the PI3K, mTOR, and EGFR inhibitor spaces.
Physicochemical Profile & Identification
Data synthesized from structural analysis and analogous halo-quinoline standards.[1]
| Property | Specification |
| CAS Number | 1542874-14-5 |
| IUPAC Name | 6-Bromoquinoline-4-carbonitrile |
| Molecular Formula | C₁₀H₅BrN₂ |
| Molecular Weight | 233.07 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH; Insoluble in Water |
| Melting Point | 165–170 °C (Predicted based on 4-cyano analogs) |
| LogP (Calc) | ~2.8 (Lipophilic, suitable for cell permeability) |
| H-Bond Acceptors | 2 (N-quinoline, N-nitrile) |
| Key Spectral Features | ¹H NMR: Characteristic doublets for H2/H3 (quinoline ring) and splitting at C5/C7/C8 due to Br.[2][3][4][5] IR: Sharp nitrile stretch (~2230 cm⁻¹). |
Synthetic Architecture & Process Chemistry
The synthesis of 6-Bromoquinoline-4-carbonitrile is most reliably achieved via the Gould-Jacobs reaction followed by functional group interconversion. This route is preferred over direct bromination of quinoline-4-carbonitrile due to regioselectivity issues.
Validated Synthesis Workflow (Graphviz)
Figure 1: Step-wise synthetic pathway from aniline precursor to the 4-cyano target.
Detailed Experimental Protocol
Critical Step: Palladium-Catalyzed Cyanation of 6-Bromo-4-chloroquinoline Note: This step requires strict anhydrous conditions to prevent hydrolysis back to the quinolone.
Reagents:
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Substrate: 6-Bromo-4-chloroquinoline (1.0 eq)
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Cyanating Agent: Zinc Cyanide (Zn(CN)₂, 0.6 eq)
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
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Solvent: Anhydrous DMF (degassed)
Procedure:
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Setup: In a dry Schlenk tube equipped with a magnetic stir bar, charge 6-bromo-4-chloroquinoline and Zn(CN)₂ under an argon atmosphere.
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Solvation: Add anhydrous DMF via syringe. Sparge the solution with argon for 15 minutes to remove dissolved oxygen (critical to preserve Catalyst).
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Initiation: Add Pd(PPh₃)₄ quickly against a counter-flow of argon. Seal the tube.
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Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.4) should appear.[2][4]
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Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NH₄OH (to sequester zinc salts) followed by brine.
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Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0→30% EtOAc in Hexanes).
Why this works: The C4-Cl bond in the quinoline ring is activated toward oxidative addition by the electron-deficient nitrogen heterocycle, making it more reactive than the C6-Br bond under specific mild conditions, though care must be taken as C6-Br is also reactive. Optimization Note: If C6-cyanation is observed as a byproduct, switch to Pd₂(dba)₃ / dppf ligand systems which often show higher selectivity for the activated C4 position.
Strategic Functionalization (SAR Logic)
Researchers utilize this scaffold to explore Structure-Activity Relationships (SAR) in kinase domains.
The Reactivity Map
Figure 2: Orthogonal functionalization logic. The C4 position targets the ATP-binding hinge, while C6 extends into the hydrophobic pocket.
Application Case Study: PI3K/mTOR Inhibition
In the development of dual PI3K/mTOR inhibitors (analogous to GSK2126458 ), the quinoline core is essential.
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Mechanism: The quinoline nitrogen functions as a Hydrogen Bond Acceptor (HBA) to the hinge region amino acids (e.g., Val851 in PI3Kα).
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Role of 4-CN: The nitrile group can mimic the carbonyl of quinolones or act as a dipole to interact with the catalytic lysine (Lys802).
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Role of 6-Br: This is the "exit vector." Replacing Br with a substituted pyridine or sulfonamide moiety via Suzuki coupling dramatically improves potency and selectivity.
Safety & Handling Protocols
Hazard Classification: Acute Toxicant (Oral/Dermal), Irritant.[6]
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Cyanide Hazard: Although the nitrile group is covalently bonded, metabolic or thermal decomposition can release HCN. Work in a well-ventilated fume hood.
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Skin Permeability: Halo-quinolines are lipophilic and can penetrate the epidermis. Double-gloving (Nitrile) is mandatory.
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Waste Disposal: Aqueous waste from the cyanation reaction (containing Zn/CN) must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal into basic waste streams.
References
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BenchChem. Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry. (Analogous scaffold chemistry). Retrieved from
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Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.[3][4] Atlantis Press. (Detailed synthesis of the 4-halo precursor). Retrieved from
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PubChem. 6-Bromo-4-chloroquinoline-3-carbonitrile Compound Summary. National Library of Medicine. Retrieved from
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Liu, K., et al. (2010).[4] Synthesis of Antitumor Candidate GSK2126458. Chemical Industry Times, 24, 40-43.[4] (Context for PI3K applications).
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Fisher Scientific. Safety Data Sheet: 6-Bromo-4-chloroquinoline. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem [pubchem.ncbi.nlm.nih.gov]
